
4'-(Boc-amino)-biphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Boc-amino)-biphenyl-4-carboxylic acid is a compound that features a biphenyl structure with a tert-butoxycarbonyl (Boc) protected amino group at one end and a carboxylic acid group at the other. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid is stable towards most nucleophiles and bases . This stability allows the compound to undergo reactions under a variety of conditions. The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be removed under anhydrous acidic conditions .
Biochemical Pathways
It’s known that amino acids play a crucial role in human nutrition and physiology . They are the basic building blocks of proteins and the basic materials for building cells and repairing tissues .
Result of Action
The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid serves as a protective group for amines . It prevents the amino group from reacting with other functional groups in a molecule during chemical reactions . This protection is particularly important in peptide synthesis, where the Boc group can be easily converted into free amines .
Action Environment
The action of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be influenced by various environmental factors. For instance, the Boc group can be introduced under either aqueous or anhydrous conditions . Furthermore, the Boc group can be removed under anhydrous acidic conditions . The efficiency and selectivity of these reactions can be enhanced by using certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Boc-amino)-biphenyl-4-carboxylic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the biphenyl structure. One common method involves the reaction of 4-aminobiphenyl with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions: 4’-(Boc-amino)-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Free amine.
Scientific Research Applications
4’-(Boc-amino)-biphenyl-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
4-(Boc-amino)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
N-Boc-4-aminobenzoic acid: Similar Boc-protected amino group but with a benzoic acid structure.
N-Boc-4-aminobenzyl alcohol: Similar Boc-protected amino group but with a benzyl alcohol structure.
Uniqueness: 4’-(Boc-amino)-biphenyl-4-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler aromatic compounds. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYIQVSAEHFQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627667 |
Source


|
| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222986-59-6 |
Source


|
| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
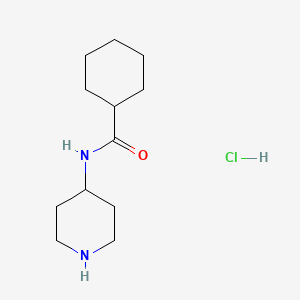
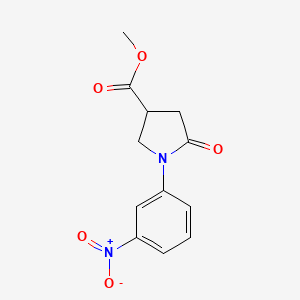


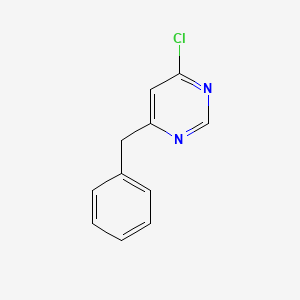

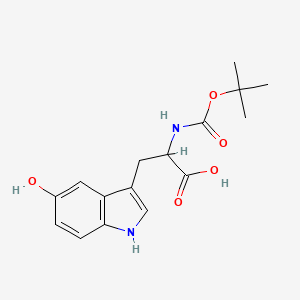


![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)
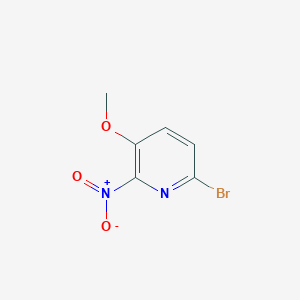


![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
